6-Aminocyclohexane-1,2,3,4,5-pentol

Description

Defining Aminocyclitols within the Cyclitol Family

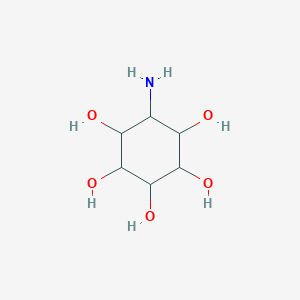

Cyclitols are a class of cycloalkanes where at least three of the carbon atoms in the ring are each substituted with a single hydroxyl group. wikipedia.org Aminocyclitols, as their name suggests, are derivatives of cyclitols in which one or more hydroxyl groups have been replaced by an amino or a substituted amino group. nih.govresearchgate.net These compounds are structurally diverse and are often found as components of larger, more complex natural products. nih.govresearchgate.net 6-Aminocyclohexane-1,2,3,4,5-pentol (B13143475) is a prime example of a monoaminocyclitol, featuring a single amino group on a cyclohexane (B81311) ring that is otherwise fully hydroxylated. The aminocyclitol family of natural products are sugar-derived microbial secondary metabolites that exhibit significant biological activities. wikipedia.orgnih.gov

Historical Perspectives on Cyclitol and Aminocyclitol Chemistry

The history of cyclitol chemistry dates back to the 19th century with the isolation of myo-inositol from muscle tissue. nih.gov However, it was the discovery of streptomycin (B1217042) in 1944 that brought the aminocyclitols to the forefront of chemical research. nih.govacs.org This discovery sparked a wave of investigations into other microbial sources, leading to the identification of a vast number of aminocyclitol-containing antibiotics. acs.org Early research focused on the isolation, structure elucidation, and biological activity of these natural products. Over the years, the field has evolved to include the total synthesis of these complex molecules, the study of their biosynthetic pathways, and the development of synthetic analogs with improved therapeutic properties. nih.govingentaconnect.com

Stereochemical Nomenclature and Isomerism of Cyclohexane Polyols

The stereochemistry of cyclohexane polyols, including aminocyclitols, is complex due to the presence of multiple stereocenters and the conformational flexibility of the cyclohexane ring. wikipedia.orgyoutube.com The naming of these compounds requires a systematic approach to define the relative and absolute configuration of each stereocenter. The Cahn-Ingold-Prelog (CIP) priority rules are fundamental for assigning the R/S configuration to each chiral center. tru.capressbooks.publumenlearning.com

The cyclohexane ring can adopt several conformations, with the chair conformation being the most stable. libretexts.orgbyjus.compressbooks.pub In a substituted cyclohexane, the substituents can be in either axial or equatorial positions. libretexts.org The relative orientation of the hydroxyl and amino groups on the ring gives rise to a large number of possible stereoisomers. wikipedia.org For instance, the position and orientation (axial or equatorial) of the amino group and the five hydroxyl groups in this compound can lead to numerous diastereomers and enantiomers. The IUPAC has established specific nomenclature rules for cyclitols to address this complexity, often using prefixes like cis, trans, epi, and allo to denote the relative stereochemistry of the substituents. qmul.ac.uk

Broader Significance of Aminocyclitols in Natural Product Chemistry and Chemical Biology

Aminocyclitols are a significant class of natural products due to their wide range of biological activities. nih.govresearchgate.net They are key components of many clinically important antibiotics, and their structural framework has been utilized as a scaffold for the design of new therapeutic agents. nih.govingentaconnect.com The study of aminocyclitols has also provided valuable insights into fundamental biological processes, such as protein synthesis and carbohydrate metabolism. nih.gov

The biological activities of aminocyclitols are diverse and depend on their specific structure. nih.gov Many aminocyclitol-containing compounds, particularly the aminoglycosides, are potent antibiotics that act by inhibiting bacterial protein synthesis. nih.gov Other aminocyclitols exhibit a range of activities, including:

Antifungal activity: Validamycin A is used to control sheath blight disease in rice plants. nih.gov

Antidiabetic activity: Acarbose (B1664774), a C7N-aminocyclitol, is an α-glucosidase inhibitor used to treat type 2 diabetes. nih.govrsc.org

Antiviral activity: The aminocyclitol moiety is a key component in some carbocyclic nucleoside analogues with antiviral properties. nih.govingentaconnect.com

Antitumor activity: Some aminocyclitols have been investigated for their potential as anticancer agents. researchgate.net

Enzyme inhibition: Many aminocyclitols are potent inhibitors of glycosidases, enzymes that break down carbohydrates. researchgate.netingentaconnect.com

Aminocyclitols are structurally and biosynthetically related to inositols and deoxyinositols (quercitols). Inositols are cyclohexane-1,2,3,4,5,6-hexols, with myo-inositol being the most common isomer. wikipedia.orgnih.gov Aminocyclitols can be considered derivatives of inositols where one or more hydroxyl groups are replaced by amino groups. nih.gov For example, the biosynthesis of many aminocyclitols begins with myo-inositol. nih.govnih.gov

Deoxyinositols, also known as quercitols, are cyclitols that have one or more hydroxyl groups replaced by a hydrogen atom. Shikimic acid, a crucial intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms, is a well-known example of a deoxyinositol. wikipedia.org The structural similarities between aminocyclitols, inositols, and quercitols mean that they can sometimes interact with the same biological targets, leading to a cross-over in their biological activities.

Structure

3D Structure

Properties

IUPAC Name |

6-aminocyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAOTICXQLILTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80949029 | |

| Record name | 6-Aminocyclohexane-1,2,3,4,5-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64938-53-0, 64938-52-9, 26151-22-4, 56845-76-2 | |

| Record name | INOSAMINE (D) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MYOINOSAMINE (L) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | INOSAMINE (L) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MYOINSAMINE (D) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminocyclohexane-1,2,3,4,5-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Aminocyclohexane 1,2,3,4,5 Pentol and Its Analogues

Retrosynthetic Analysis of the 6-Aminocyclohexane-1,2,3,4,5-pentol (B13143475) Core Structure

A retrosynthetic analysis of the this compound core structure reveals several strategic disconnections that lead back to simpler, more accessible starting materials. The primary challenge in the synthesis of this highly functionalized carbocycle is the stereocontrolled introduction of the amino and multiple hydroxyl groups on the cyclohexane (B81311) ring.

A key retrosynthetic disconnection involves breaking the C-N bond, suggesting an amination of a suitable cyclohexanepentol precursor. This precursor could, in turn, be derived from a more common cyclitol, such as an inositol (B14025) or quercitol, through a series of stereoselective functional group manipulations.

Another powerful retrosynthetic approach involves a C-C bond disconnection within the cyclohexane ring, pointing towards a cyclization strategy. This is particularly effective when starting from carbohydrate precursors. For instance, a linear, acyclic carbohydrate derivative can be envisaged as the precursor to the six-membered ring, which is formed through an intramolecular cyclization reaction. This strategy leverages the inherent chirality of the starting carbohydrate to establish the stereocenters in the final aminocyclitol product.

The table below outlines the key retrosynthetic strategies for the this compound core.

| Disconnection Strategy | Precursor Type | Key Transformation |

| C-N Bond Disconnection | Cyclohexanepentol | Amination |

| C-C Bond Disconnection | Acyclic Carbohydrate | Intramolecular Cyclization |

These retrosynthetic pathways guide the development of synthetic routes, which are broadly categorized into those starting from existing cyclitols and those utilizing carbohydrate precursors.

Chemical Synthesis Pathways for Aminocyclitols

The chemical synthesis of aminocyclitols, including this compound, often employs starting materials that are naturally abundant and possess the required stereochemical information, such as quercitols, inositols, and various carbohydrates. nih.gov

Quercitols (deoxyinositols) and inositols are excellent starting materials for the synthesis of aminocyclitols due to their pre-existing cyclohexane framework and multiple hydroxyl groups. nih.govnih.gov The synthesis from these precursors typically involves the regioselective introduction of an amino group, often through the conversion of a hydroxyl group into a suitable leaving group followed by nucleophilic substitution with an azide (B81097) or other nitrogen nucleophile, which is subsequently reduced to the amine.

In the biosynthesis of certain aminocyclitols, enzymes play a crucial role. For instance, in Streptomyces, inositol can be a precursor where an inositol dehydrogenase and a glutamine-aminocyclitol aminotransferase are involved in the formation of the aminocyclitol moiety. nih.gov

In many synthetic routes starting from highly hydroxylated cyclitols like inositols, selective deoxygenation is a necessary step to arrive at the target deoxyaminocyclitol structure. nih.gov This can be a challenging transformation due to the presence of multiple hydroxyl groups with similar reactivity.

One common method for deoxygenation involves the conversion of a hydroxyl group into a thioester or dithiocarbonate, followed by a radical-mediated reduction using reagents like tributyltin hydride. scispace.com This reaction proceeds under neutral conditions, making it compatible with many sensitive functional groups present in carbohydrate and cyclitol chemistry. scispace.com Another approach is the use of samarium(II) iodide for the deoxygenation of toluates derived from alcohols. organic-chemistry.org

The table below summarizes some deoxygenation methods applicable to cyclitol systems.

| Method | Reagents | Key Features |

| Barton-McCombie Deoxygenation | Thioester/Dithiocarbonate, Tributyltin Hydride | Radical-based, neutral conditions. scispace.com |

| Samarium(II) Iodide Reduction | Toluates, SmI₂ | Useful for radical cyclizations. organic-chemistry.org |

| Catalytic Hydrosilylation | Polymethylhydrosiloxane (PMHS), Pd(OAc)₂ | Chemoselective for benzylic oxygenated substrates. organic-chemistry.org |

Carbohydrates are versatile and enantiomerically pure starting materials for the synthesis of aminocyclitols. nih.gov Their linear or pyranose forms can be manipulated and then cyclized to form the desired carbocyclic ring.

The Ferrier carbocyclization is a powerful reaction for converting hex-5-enopyranosides, which are readily prepared from common sugars, into highly functionalized cyclohexanone (B45756) derivatives. researchgate.netelsevierpure.com This reaction is typically promoted by a mercury(II) salt and proceeds through a reductive rearrangement. rsc.org The resulting chiral cyclohexanones are valuable intermediates that can be further elaborated into aminocyclitols. researchgate.netelsevierpure.com

This method has been successfully applied to the synthesis of various natural products and their analogues. elsevierpure.com The key features of the Ferrier carbocyclization are summarized below.

| Reaction | Substrate | Product | Promoter |

| Ferrier Carbocyclization | Hex-5-enopyranoside | Cyclohexanone | Mercury(II) salts |

Another effective strategy for constructing the cyclohexane ring from carbohydrate precursors is the 6-exo radical cyclization of oxime ethers derived from acyclic sugars. acs.org In this approach, a radical is generated on a carbon atom of the carbohydrate backbone, which then adds to the nitrogen of the oxime ether in an intramolecular fashion to form the six-membered ring. acs.org

This method allows for the synthesis of aminocyclitols from carbohydrate-derived δ- and ε-functionalized oxime ethers. The cyclization can be promoted by reagents such as tributyltin hydride or samarium diiodide. acs.org This strategy provides a route to enantiomerically pure polyhydroxylated cyclohexane derivatives. acs.org

The table below highlights the key aspects of this radical cyclization strategy.

| Cyclization Type | Precursor | Promoting Reagent | Product |

| 6-Exo Radical Cyclization | Carbohydrate-derived oxime ether | Tributyltin hydride or Samarium diiodide | Aminocyclitol |

Cycloaddition and Ring-Closing Metathesis Approaches

Modern organic synthesis has increasingly employed cycloaddition reactions and ring-closing metathesis (RCM) for the construction of complex cyclic systems, including the aminocyclohexane framework.

Cycloaddition Reactions: The [4+2] cycloaddition, a powerful tool for forming six-membered rings, has been utilized in the synthesis of cyclohexylamine (B46788) derivatives. nih.gov An example is the photoredox-catalyzed intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, which provides access to highly functionalized cyclohexylamine structures with excellent diastereoselectivity. nih.gov This method is notable for its atom economy and operation under mild conditions. nih.gov The Diels-Alder reaction, another variant of [4+2] cycloaddition, using templates like the adduct of ethyl (E)-3-nitroacrylate and furan (B31954), offers a versatile platform for the stereocontrolled synthesis of polyhydroxylated cyclohexyl β-amino acid derivatives. researchgate.net

Ring-Closing Metathesis (RCM): RCM has become a cornerstone in the synthesis of a wide variety of carbocyclic and heterocyclic rings. thieme-connect.de This reaction is particularly effective for creating unsaturated cyclic systems that can be further functionalized. nih.gov For instance, a tandem process involving an Overman rearrangement and an RCM reaction has been successfully used for the asymmetric synthesis of a (1S)-1-(2',2',2'-trichloromethylcarbonylamino)cyclohexa-2-ene derivative, a key intermediate for polyhydroxylated aminocyclohexanes. nih.gov RCM is also a key step in synthesizing C7/C8-cyclitols and C7N-aminocyclitols, where it is used to form the cyclic alkene precursor. frontiersin.org The choice of catalyst, often a ruthenium-based complex like Grubbs' catalysts, is critical for the efficiency of the ring closure. researchgate.net

| Method | Key Features | Example Application |

| [4+2] Cycloaddition | Forms six-membered rings; can be highly stereoselective. | Synthesis of functionalized cyclohexylamine derivatives from benzocyclobutylamines. nih.gov |

| Ring-Closing Metathesis (RCM) | Forms cyclic alkenes from diene precursors; wide substrate scope. | Synthesis of unsaturated aminocyclohexane intermediates. nih.gov |

Reactions of Cyclitol Derivatives with Nitrogen Nucleophiles

A common and straightforward strategy for the synthesis of aminocyclitols involves the introduction of a nitrogen-containing group onto a pre-existing cyclitol skeleton. This is typically achieved through the nucleophilic substitution of a suitable leaving group by a nitrogen nucleophile.

The key step in this approach is often the regioselective opening of an epoxide ring on the cyclitol derivative with an azide source, such as sodium azide. researchgate.netdntb.gov.ua The resulting azido-cyclitol can then be readily reduced to the corresponding aminocyclitol. This methodology has been employed in the synthesis of various aminocyclitols starting from readily available materials like D-(−)-quinic acid. researchgate.netdntb.gov.ua Another variation involves the reaction of a cyclic sulfate, derived from a cyclitol diol, with a nucleophilic azide. beilstein-journals.orgresearchgate.net This reaction proceeds via a nucleophilic attack that opens the cyclic sulfate, introducing the azide group with a defined stereochemistry, which is subsequently reduced to the amine. beilstein-journals.orgresearchgate.net

Rearrangement Reactions in Aminocyclitol Synthesis

Rearrangement reactions offer elegant pathways to construct complex aminocyclitol frameworks, often establishing multiple stereocenters in a single step.

The Overman rearrangement , a researchgate.netresearchgate.net-sigmatropic rearrangement of an allylic trichloroacetimidate, is a powerful tool for introducing a nitrogen functionality onto an allylic alcohol. This reaction has been integrated into a one-pot, two-step tandem process with ring-closing metathesis to achieve the asymmetric synthesis of aminocyclohexene derivatives. nih.gov

α-Ketol and α-iminol rearrangements involve the 1,2-shift of an alkyl or aryl group in α-hydroxyaldehydes, ketones, or imines. beilstein-journals.org These rearrangements can be promoted by acid or base and are used in a variety of synthetic applications, including ring expansions and contractions to form aminocyclitol precursors. beilstein-journals.org For example, the rearrangement of an α-hydroxy imine can lead to a more stable α-amino ketone, effectively repositioning the amino group within the cyclic framework. beilstein-journals.org

The Ichikawa rearrangement has been applied to the stereocontrolled synthesis of the aminocyclopentitol core of Jogyamycin, demonstrating the utility of rearrangement reactions in the synthesis of aminocyclitol analogues. wisc.edu

Chemoenzymatic Synthesis of Aminocyclitols

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic transformations. This approach is particularly valuable for the synthesis of complex, chiral molecules like aminocyclitols.

Enzymes can be used to perform key stereoselective steps that would be challenging to achieve through purely chemical means. For example, β-D-galactosidase has been used in the synthesis of p-nitrophenyl N-acetyllactosaminide, a precursor which, after chemical reduction and a subsequent sialyltransferase-catalyzed reaction, yields p-aminophenyl glycosides of sialyl N-acetyllactosaminide. nih.gov Papain has been utilized in the polymerization of a tripeptide ethyl ester to form polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. rsc.org In the context of aminocyclitols, enzymes can facilitate steps such as the desymmetrization of meso-compounds or the regioselective functionalization of polyol precursors, leading to efficient and enantiomerically pure products. core.ac.uk The biosynthesis of aminocyclitols often involves enzymes like aminotransferases, which transfer an amino group from a donor like L-glutamine to an inosose intermediate. nih.govasm.org

| Enzyme | Role in Synthesis | Example |

| β-D-Galactosidase | Catalyzes glycosylation | Synthesis of a disaccharide precursor for aminophenyl glycosides. nih.gov |

| Sialyltransferase | Transfers sialic acid | Final step in the synthesis of sialyl N-acetyllactosaminide glycosides. nih.gov |

| Aminotransferase | Introduces an amino group | Conversion of scyllo-inosose to scyllo-inosamine in streptomycin (B1217042) biosynthesis. nih.gov |

Stereoselective and Diastereoselective Synthesis of Aminocyclohexane Derivatives

The biological activity of aminocyclitols is highly dependent on their stereochemistry. Therefore, the development of stereoselective and diastereoselective synthetic methods is a central focus in this field. nih.gov

Stereocontrol can be achieved through various strategies. One approach is substrate-controlled diastereoselective reactions, where the existing stereocenters in a chiral molecule direct the stereochemical outcome of a new stereocenter's formation. nih.gov For example, the dihydroxylation or epoxidation of a cyclohexene (B86901) derivative can proceed with high stereoselectivity due to the directing influence of adjacent functional groups. nih.gov

Another strategy involves the use of chiral catalysts or reagents to induce enantioselectivity. Asymmetric versions of reactions like the [4+2] cycloaddition have been developed using chiral phosphoric acids, achieving moderate to good enantioselectivity alongside excellent diastereoselectivity. nih.gov The Diels-Alder reaction between furan and maleic anhydride, followed by a Curtius rearrangement and hydroxylation reactions, has been used for the stereospecific synthesis of tetrahydroxy derivatives of 2-aminocyclohexanecarboxylic acid. researchgate.net

Utilization of Chiral Pool Starting Materials (e.g., (+)-proto-Quercitol)

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds from natural sources that can be used as starting materials for the synthesis of complex chiral molecules. This approach is highly effective for the synthesis of aminocyclitols, as it allows the stereochemistry of the final product to be traced back to the starting material.

A prominent example is the use of D-(−)-quinic acid , a readily available natural product, to synthesize various aminocyclitols. researchgate.netdntb.gov.ua Its rigid, polyoxygenated structure provides a scaffold with pre-defined stereocenters, which can be chemically manipulated to install the required amino group and modify the hydroxylation pattern. researchgate.netdntb.gov.ua

Similarly, quercitols (cyclohexanepentols) are valuable starting materials. researchgate.netresearchgate.net For instance, brominated quercitol derivatives have been synthesized and studied for their biological activity. researchgate.netresearchgate.net Starting from a known chiral cyclitol reduces the number of synthetic steps required to achieve the target molecule and simplifies the control of stereochemistry.

Modern Approaches in Aminocyclitol Framework Construction

The synthesis of aminocyclitol frameworks continues to evolve with the development of new and more efficient synthetic methodologies. Modern approaches often focus on improving reaction efficiency, selectivity, and functional group tolerance.

Cascade Reactions: These reactions, where multiple bond-forming events occur in a single operation, offer a highly efficient way to build molecular complexity. Gold-catalyzed cascade reactions have been developed to generate fused N-heterocycle libraries from simple starting materials, demonstrating the power of this approach to rapidly construct complex scaffolds. mdpi.com

Photoredox Catalysis: The use of visible light to drive chemical reactions has opened up new avenues for synthesis. As mentioned, photoredox catalysis has enabled novel [4+2] cycloaddition reactions for the synthesis of cyclohexylamine derivatives under mild conditions. nih.gov

Advanced Metathesis Reactions: Beyond standard RCM, variations like relay ring-closing metathesis (RRCM) and enyne metathesis have expanded the scope of this powerful reaction. thieme-connect.denih.gov These methods allow for the synthesis of increasingly complex and challenging ring systems found in natural products. thieme-connect.de

These modern strategies, often in combination with established methods, provide medicinal chemists with a robust toolkit for the synthesis of a wide variety of stereochemically defined aminocyclitol analogues. nih.gov This enables detailed studies of structure-activity relationships, ultimately aiding in the design of new therapeutic agents. nih.gov

Advanced Structural Characterization and Conformational Analysis of 6 Aminocyclohexane 1,2,3,4,5 Pentol

Spectroscopic Techniques for Structural Elucidation.

The unambiguous determination of the constitution and stereochemistry of 6-Aminocyclohexane-1,2,3,4,5-pentol (B13143475) relies on a synergistic application of modern spectroscopic methods. NMR spectroscopy provides profound insights into the connectivity and spatial arrangement of atoms, while mass spectrometry offers precise information on molecular weight and fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy.hmdb.ca

NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. uobasrah.edu.iq For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton and carbon signals and to deduce the relative stereochemistry of the substituents on the cyclohexane (B81311) ring.

The 1H NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers and the consequent diastereotopicity of the ring protons. The chemical shifts of the protons are influenced by the electronegativity of the attached oxygen and nitrogen atoms, as well as by their axial or equatorial disposition in the predominant chair conformation. nih.gov Protons attached to carbons bearing hydroxyl groups (CH-OH) and the amino group (CH-NH2) typically resonate in the downfield region of the spectrum.

The 13C NMR spectrum provides complementary information, with each carbon atom in a unique chemical environment giving rise to a distinct signal. researchgate.net The chemical shifts of the carbon atoms are indicative of their substitution pattern. Carbons bonded to hydroxyl or amino groups are deshielded and appear at lower field compared to unsubstituted cyclohexane carbons.

Table 1: Representative 1H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 3.6 - 3.8 | m | - |

| H-2 | 3.4 - 3.6 | m | - |

| H-3 | 3.5 - 3.7 | m | - |

| H-4 | 3.3 - 3.5 | m | - |

| H-5 | 3.7 - 3.9 | m | - |

| H-6 | 2.9 - 3.1 | m | - |

Table 2: Representative 13C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 70 - 75 |

| C-2 | 72 - 77 |

| C-3 | 71 - 76 |

| C-4 | 69 - 74 |

| C-5 | 73 - 78 |

| C-6 | 50 - 55 |

Note: The data presented in these tables are illustrative and based on typical chemical shift ranges for similar aminocyclitol structures. Actual experimental values may vary depending on the solvent and specific stereoisomer.

To unravel the complex spin systems and definitively assign the proton and carbon signals, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are scalar-coupled, typically those on adjacent carbon atoms. This allows for the tracing of the cyclohexane ring's proton sequence.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This provides a direct link between the 1H and 13C NMR data, enabling the unambiguous assignment of carbon signals based on their attached protons. masterorganicchemistry.com

Through a combined analysis of these 2D NMR spectra, the complete chemical structure, including the relative stereochemistry of the hydroxyl and amino groups, can be determined.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis.

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. youtube.com

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. By measuring the mass with high accuracy, it is possible to confirm the molecular formula (C6H13NO5) and distinguish it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) techniques, often coupled with a separation method like liquid chromatography (LC) or gas chromatography (GC), are invaluable for structural elucidation through the analysis of fragmentation patterns. nih.gov In an MS/MS experiment, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. The fragmentation of this compound would likely proceed through characteristic pathways involving the loss of small neutral molecules.

Table 3: Plausible Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss |

| [M+H]+ | Loss of water | [M+H - H2O]+ | H2O |

| [M+H]+ | Loss of ammonia (B1221849) | [M+H - NH3]+ | NH3 |

| [M+H - H2O]+ | Further loss of water | [M+H - 2H2O]+ | H2O |

| [M+H]+ | Cleavage of the cyclohexane ring | Various smaller fragments | - |

The analysis of these fragmentation patterns can provide valuable information about the connectivity of the molecule and the relative positions of the functional groups. For instance, the sequential loss of water molecules is a common fragmentation pathway for polyhydroxylated compounds. nih.gov The loss of ammonia would be indicative of the primary amine functionality.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for its primary amine (-NH₂) and multiple hydroxyl (-OH) groups. The presence of the saturated cyclohexane ring would be confirmed by C-H stretching and bending vibrations.

A hypothetical data table for the expected IR absorption bands is presented below. The exact wavenumbers can vary based on the specific stereochemistry and intermolecular interactions.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching, hydrogen-bonded | 3500-3200 (broad) |

| N-H (amine) | Stretching | 3500-3300 (medium, two bands) |

| C-H (alkane) | Stretching | 2960-2850 |

| N-H (amine) | Bending (scissoring) | 1650-1580 |

| C-O (hydroxyl) | Stretching | 1260-1050 |

| C-N (amine) | Stretching | 1250-1020 |

This table is illustrative and not based on experimentally determined data for this compound.

X-ray Diffraction Analysis for Solid-State Structure and Absolute Stereochemistry

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov This technique would provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and the absolute stereochemistry of the chiral centers. Given that this compound has multiple stereoisomers (e.g., myo-, scyllo-, epi-inosamine), X-ray crystallography would be essential to definitively identify the specific isomer. nih.govwikipedia.org

A successful crystallographic study would yield a detailed set of atomic coordinates and unit cell parameters. For instance, data for a related compound, scyllo-inositol, shows a monoclinic crystal system for one of its polymorphs. wikipedia.org Similar detailed data would be required for this compound to understand its solid-state conformation.

Conformational Analysis of the Cyclohexane Ring

The cyclohexane ring is known to adopt several conformations, with the chair form being the most stable due to the minimization of angle and torsional strain. chemspider.combiosynth.com For a substituted cyclohexane like this compound, the five hydroxyl groups and one amino group can occupy either axial or equatorial positions.

The preferred conformation would place the maximum number of bulky substituents in the more stable equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions. chemspider.com The specific arrangement would depend on the relative stereochemistry of the substituents. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in determining the dominant conformation in solution by analyzing coupling constants and nuclear Overhauser effects.

Studies on Intermolecular Interactions and Crystal Packing

The presence of five hydroxyl groups and one amino group makes this compound capable of forming an extensive network of intermolecular hydrogen bonds. nih.govnih.govul.iescilit.com These interactions would be the dominant force governing the crystal packing, influencing the physical properties of the solid, such as its melting point and solubility.

An X-ray diffraction study would reveal the precise nature of this hydrogen-bonding network, including donor-acceptor distances and angles. nih.gov It would be expected that the amino group and hydroxyl groups would act as both hydrogen bond donors and acceptors, leading to a complex and stable three-dimensional crystalline lattice. nih.govscilit.com The high degree of hydrogen bonding is consistent with the description of related aminocyclitols as crystalline solids.

Theoretical and Computational Investigations of 6 Aminocyclohexane 1,2,3,4,5 Pentol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of 6-Aminocyclohexane-1,2,3,4,5-pentol (B13143475). These methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of its molecular structure and behavior at the atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine optimized molecular geometries, bond lengths, and angles. ias.ac.inscirp.org These calculations are crucial for understanding the molecule's stability and the spatial arrangement of its amino and pentol groups.

The electronic properties derived from DFT, such as the distribution of electron density, are key to predicting the molecule's reactivity. The molecular electrostatic potential (MEP) map, for instance, can be generated to visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. als-journal.com For this compound, the oxygen and nitrogen atoms are expected to be regions of high electron density.

Molecular Orbital Analysis

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the chemical reactivity and kinetic stability of a molecule. ias.ac.inresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is likely to be localized on the nitrogen atom of the amino group and the oxygen atoms of the hydroxyl groups, which are the primary electron-donating sites. The LUMO, conversely, would be distributed across the carbon skeleton and potentially involved in accepting electrons. The analysis of these frontier orbitals helps in understanding the molecule's charge transfer properties and its potential role in chemical reactions. ias.ac.in

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational flexibility of molecules like this compound. nih.gov The cyclohexane (B81311) ring can adopt various conformations, such as the chair, boat, and twist-boat forms. nih.govsapub.org The stability of these conformers is influenced by the steric and electronic effects of the substituents.

Computational Studies on Hydrogen Bonding Networks

The presence of five hydroxyl groups and an amino group in this compound allows for the formation of extensive intramolecular and intermolecular hydrogen bonding networks. Computational methods can be used to analyze the strength, geometry, and dynamics of these hydrogen bonds. mdpi.comnih.govnih.gov

Intramolecular hydrogen bonds can significantly influence the molecule's conformational stability. nih.gov For instance, hydrogen bonding between adjacent hydroxyl groups or between a hydroxyl group and the amino group can lock the molecule into a specific conformation. nih.gov Computational studies, often employing DFT, can predict the existence and strength of these interactions. researchgate.net

Intermolecular hydrogen bonding is critical for understanding the solvation of this compound and its interactions with biological targets. The ability to act as both a hydrogen bond donor and acceptor makes it highly soluble in polar solvents like water. nih.gov Computational models can simulate these interactions, providing a detailed picture of the solvation shell and the specific hydrogen bonding patterns. nih.govresearchgate.net

Theoretical Prediction of Spectroscopic Properties

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can be compared with experimental data to confirm the structure and conformation of a molecule. For this compound, the prediction of NMR and IR spectra is particularly valuable.

DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict the 1H and 13C NMR chemical shifts. ias.ac.inmdpi.com By comparing the calculated spectra for different possible isomers and conformers with experimental data, the correct structure can be unambiguously assigned. nih.govresearchgate.net The inclusion of solvent effects in these calculations, often through models like the Polarizable Continuum Model (PCM), can improve the accuracy of the predictions. researchgate.netnih.gov

Similarly, theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. ias.ac.in The calculated IR spectrum can help in assigning the vibrational modes of the various functional groups, such as the O-H and N-H stretching and bending vibrations.

Below is a table of hypothetical, yet representative, predicted 1H NMR chemical shifts for a plausible chair conformation of this compound, calculated using a DFT/GIAO approach.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H-1 | 3.60 |

| H-2 | 3.85 |

| H-3 | 3.70 |

| H-4 | 3.90 |

| H-5 | 3.75 |

| H-6 (Amino-bearing) | 3.10 |

Computational Approaches to Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, QSAR studies can help in designing new molecules with enhanced biological activities.

In a typical QSAR study, various molecular descriptors are calculated for a set of related compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates these descriptors to the observed biological activity. nih.gov

For aminocyclitol derivatives, descriptors related to hydrogen bonding capacity, molecular shape, and electronic properties are likely to be important for their biological activity. The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. nih.gov

The following table provides an example of molecular descriptors that could be used in a QSAR study of aminocyclitol derivatives.

| Descriptor | Description | Potential Influence on Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient, a measure of hydrophobicity. | Affects membrane permeability and binding to hydrophobic pockets. |

| Molecular Weight | The mass of the molecule. | Can influence diffusion and binding. |

| Hydrogen Bond Donors | Number of hydrogen atoms bonded to electronegative atoms (O, N). | Crucial for interactions with biological targets. |

| Hydrogen Bond Acceptors | Number of electronegative atoms (O, N) with lone pairs. | Crucial for interactions with biological targets. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

Chemical Reactivity and Derivatization of 6 Aminocyclohexane 1,2,3,4,5 Pentol

Selective Functional Group Transformations

The strategic modification of 6-aminocyclohexane-1,2,3,4,5-pentol (B13143475) and other aminocyclitols hinges on the ability to selectively target specific functional groups. The presence of both amino and multiple hydroxyl groups necessitates the use of protecting groups and carefully controlled reaction conditions to achieve desired transformations. ub.edu The interconversion of functional groups, such as the conversion of alcohols to other functionalities, is a cornerstone of synthetic organic chemistry. ub.eduimperial.ac.uk For instance, alcohols can be converted into alkoxyphosphonium salts, which are highly reactive intermediates for nucleophilic substitution reactions, allowing for the introduction of various substituents. ub.edu This level of control is crucial for systematically exploring the structure-activity relationships of aminocyclitol derivatives. nih.gov

Synthesis of Ether and Ester Derivatives.nih.govnih.gov

The hydroxyl and amino groups of aminocyclitols are prime targets for the synthesis of ether and ester derivatives, which can significantly alter the parent molecule's properties. nih.govnih.gov These modifications are fundamental in drug design and the development of new synthetic methodologies. nih.govum.edu.my

Benzylation, the introduction of a benzyl (B1604629) group, is a common strategy for protecting hydroxyl groups in polyhydroxylated compounds like aminocyclitols. nih.gov The Williamson ether synthesis is a frequently employed method, where an alkoxide, formed by treating the alcohol with a strong base like sodium hydride (NaH), reacts with benzyl bromide (BnBr). nih.gov This reaction is typically performed in an aprotic solvent such as dimethylformamide (DMF). nih.gov The resulting benzyl ethers are robust and can withstand a variety of reaction conditions, making them ideal for multi-step syntheses. nih.gov Their subsequent removal can be achieved through methods like catalytic hydrogenolysis. nih.gov

Table 1: General Conditions for Benzylation of a Hydroxylated Compound

| Reagent/Condition | Purpose |

| Starting Material (e.g., aminocyclitol) | The substrate to be benzylated. |

| Sodium Hydride (NaH) | A strong base to deprotonate the hydroxyl groups. |

| Benzyl Bromide (BnBr) | The source of the benzyl group. |

| Dimethylformamide (DMF) | An aprotic solvent for the reaction. |

| Argon (Ar) Atmosphere | To maintain inert conditions. |

| 0°C to Ambient Temperature | The typical temperature range for the reaction. |

This table outlines a general procedure for the benzylation of a compound with multiple hydroxyl groups.

Acetylation and benzoylation are key reactions for the derivatization of amines and alcohols, leading to the formation of amides and esters, respectively. nih.govdoubtnut.comscirp.org In the context of aminocyclitols, these reactions can be used to protect the amino and hydroxyl groups or to introduce functionalities that may enhance biological activity. nih.gov

Acetylation introduces an acetyl group (CH₃CO) and is often carried out using acetyl chloride or acetic anhydride. doubtnut.comscirp.org Benzoylation, the introduction of a benzoyl group (C₆H₅CO), typically utilizes benzoyl chloride. doubtnut.com These reactions are often performed in the presence of a base like pyridine, which neutralizes the hydrochloric acid byproduct and facilitates the reaction. doubtnut.comyoutube.com For example, the chemical modification of the aminocyclitol antibiotic neamine (B104775) has involved partial acetylation to yield tri-O-acetyl derivatives. nih.gov

Table 2: Common Reagents for Acetylation and Benzoylation

| Transformation | Reagent | Product Functional Group |

| Acetylation | Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O) | Acetate Ester / Acetamide |

| Benzoylation | Benzoyl Chloride (C₆H₅COCl) | Benzoate Ester / Benzamide |

This table summarizes common reagents used for the acetylation and benzoylation of hydroxyl and amino groups.

Formation of Phosphate (B84403) Derivatives and Analogues.nih.gov

The synthesis of phosphate derivatives and their analogues, such as phosphonates, is a significant area of research in medicinal chemistry, particularly for compounds that interact with biological pathways involving phosphorylation. nih.gov The introduction of a phosphate or phosphonate (B1237965) moiety can mimic natural phosphates and influence the biological activity of the parent aminocyclitol. researchgate.net

The synthesis of α-aminophosphonates, for example, can be achieved through various methods, including the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde or ketone, and a dialkyl phosphite (B83602). nih.gov Another approach is the aza-Pudovik reaction, which is the addition of a dialkyl phosphite to an imine. nih.gov These methods allow for the creation of aminocyclitol derivatives with phosphorus-containing functional groups, expanding their potential for biological applications. researchgate.net

Chemical Modifications for Probing Biochemical Pathways.wikipedia.org

Aminocyclitols and their derivatives are valuable tools for probing biochemical pathways due to their structural similarity to sugars and their ability to act as enzyme inhibitors or modulators. wikipedia.orgnih.gov Chemical modifications are crucial for developing these molecular probes. By altering the structure of an aminocyclitol, researchers can investigate its binding to specific enzymes or receptors and elucidate its mechanism of action. nih.gov For instance, modifications to aminocyclitol antibiotics have been explored to understand and overcome bacterial resistance mechanisms. nih.gov The synthesis of a variety of stereochemically defined aminocyclitol analogues allows for in-depth studies of structure-activity relationships. nih.gov

Development of Supramolecular Assemblies and Synthons based on Aminocyclitols.wikipedia.org

The field of supramolecular chemistry explores the non-covalent interactions between molecules to form larger, organized structures. nih.govrsc.org Aminocyclitols, with their multiple hydrogen bond donors and acceptors, are excellent building blocks, or synthons, for the development of supramolecular assemblies. nih.govnih.gov These assemblies can exhibit novel properties and functions, with potential applications in materials science and biomedicine. nih.gov

The modification of aminocyclitols can influence their self-assembly behavior. For example, attaching different functional groups can direct the formation of specific supramolecular structures like hydrogels or vesicles. rsc.orgrsc.org The study of these assemblies provides insights into the principles of molecular recognition and self-organization, and opens up possibilities for creating new functional materials based on the aminocyclitol scaffold. nih.govnih.gov

Biochemical Pathways and Enzymatic Interactions Involving 6 Aminocyclohexane 1,2,3,4,5 Pentol and Its Analogues

Biosynthetic Pathways of Aminocyclitols in Organisms

The biosynthesis of aminocyclitols is a complex process that originates from central metabolic pathways. libretexts.org In microorganisms, these compounds are typically derived from sugar units, with sugar phosphate (B84403) cyclases (SPCs) playing a pivotal role. nih.gov These enzymes are related to 3-dehydroquinate (B1236863) synthase (DHQS) found in the shikimate pathway. wikipedia.org

Key precursors for aminocyclitol biosynthesis include:

myo-inositol: This ubiquitous compound serves as a precursor for several aminoglycoside antibiotics. It can be directly attached to aminosugar moieties or undergo a series of tailoring reactions to form more complex aminocyclitols. nih.govpsu.edu

2-deoxy-scyllo-inosose (DOI): Derived from glucose, DOI is a key intermediate in the biosynthesis of aminoglycosides like butirosin, neomycin, and kanamycin. nih.gov

Sedoheptulose (B1238255) 7-phosphate: This intermediate from the pentose (B10789219) phosphate pathway is the precursor for C7N aminocyclitols such as acarbose (B1664774) and validamycin. wikipedia.org The enzyme 2-epi-5-epi-valiolone (B1265091) synthase (EVS) catalyzes the conversion of sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone, a common intermediate for all C7N-aminocyclitol natural products. nih.govwikipedia.org

The formation of the amino group is often achieved through transamination reactions. For instance, in the biosynthesis of spectinomycin, it is suggested that one or both amino groups of the N1,N3-dimethyl-2-epi-streptamine moiety are derived from the alpha-amino group of L-glutamine. nih.gov

The biosynthetic gene clusters for several aminocyclitols have been identified and studied, revealing a variety of unique enzymatic and catalytic mechanisms. nih.govnih.gov For example, in validamycin biosynthesis, the C-N linkage between the C7 cyclitol moiety and the other part of the molecule is formed by the novel action of a nucleotidyltransferase and a pseudoglycosyltransferase. wikipedia.org

Table 1: Key Precursors and Enzymes in Aminocyclitol Biosynthesis

| Precursor | Key Enzyme(s) | Resulting Aminocyclitol Class | Example(s) |

| myo-inositol | myo-inositol 1-phosphate (MIP) synthase, Inositol (B14025) dehydrogenase, Aminotransferases | myo-inositol-derived aminoglycosides | Streptomycin (B1217042), Spectinomycin |

| 2-deoxy-scyllo-inosose (DOI) | 2-deoxy-scyllo-inosose (DOI) synthase | DOI-derived aminoglycosides | Butirosin, Neomycin, Kanamycin |

| Sedoheptulose 7-phosphate | 2-epi-5-epi-valiolone synthase (EVS) | C7N-aminocyclitols | Acarbose, Validamycin |

Mechanistic Studies of Enzymatic Inhibition by Aminocyclitols

Aminocyclitols and their analogs are potent inhibitors of various enzymes, a property attributed to their structural similarity to the natural substrates of these enzymes. nih.gov

Inhibition of Glycosidases (e.g., α-Glucosidases, α-Galactosidases)

Aminocyclitols, particularly those classified as aminocarbasugars, are well-known inhibitors of glycosidases. nih.gov These enzymes are involved in the breakdown of complex carbohydrates. oup.com The inhibitory activity of aminocyclitols stems from their ability to mimic the transition state of the glycosidic bond cleavage reaction catalyzed by these enzymes. core.ac.uk

Acarbose , a C7N-aminocyclitol, is a potent inhibitor of α-glucosidases and is used as an antidiabetic agent. nih.govoup.com It acts by competitively inhibiting intestinal α-glucosidases, thereby delaying carbohydrate digestion and glucose absorption. oup.com

Validamycin A , another C7N-aminocyclitol, and its derivatives like validoxylamine A are known to be trehalase inhibitors. oup.com

Studies on pyrrolidine (B122466) iminocyclitols, which share structural similarities with aminocyclitols, have provided insights into the mechanism of α-glucosidase inhibition. Docking studies have shown that these inhibitors occupy the same region as the terminal ring of acarbose in the enzyme's active site, suggesting a similar mode of action. core.ac.uknih.gov The presence of hydroxyl groups at specific positions (2 or 5) appears to be crucial for high inhibitory activity. nih.gov

Inhibition of Purine (B94841) Salvage Enzymes (e.g., HGPRT) by Cyclitol Analogues

The purine salvage pathway is essential for the synthesis of nucleotides in organisms that cannot synthesize them de novo, such as the malaria parasite Plasmodium falciparum. malariaworld.org The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), also known as hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) in some organisms, plays a central role in this pathway by converting hypoxanthine (B114508) and guanine (B1146940) to their respective monophosphate nucleotides. malariaworld.orgwikipedia.org

Inhibitors of HGPRT can disrupt the parasite's ability to produce nucleotides, which is essential for its growth and replication. malariaworld.org

Acyclic nucleoside phosphonates (ANPs), which are analogs of the nucleotide product of the HGPRT reaction, have been developed as potent and selective inhibitors of P. falciparum HGXPRT. nih.gov These compounds consist of a purine base connected by a linker to a phosphonate (B1237965) group. nih.gov

Structural studies of human HGPRT in complex with ANP inhibitors have revealed that a large, mobile loop in the enzyme moves to partially cover the active site upon inhibitor binding. nih.gov

Docking studies with other identified inhibitors suggest that they occupy the purine binding site and interact with key residues like Asp148, Phe197, and Val198. malariaworld.org

Role as Metabolites or Precursors in Microbial Systems

Aminocyclitols are a group of bioactive natural products primarily derived from microbes. nih.gov They are considered secondary metabolites, which are compounds not directly involved in the normal growth, development, or reproduction of an organism but often have important ecological functions, including acting as antimicrobial agents. nih.govpsu.edu

The production of aminocyclitols like aminoglycoside antibiotics (e.g., gentamicin (B1671437), streptomycin) by bacteria such as Micromonospora purpurea and Streptomyces species highlights their role as important microbial products. nih.govwikipedia.org

The biosynthetic pathways of these compounds are often complex, involving numerous enzymatic steps to modify a central cyclitol core. nih.gov For example, the biosynthesis of gentamicin involves the methylation of an intermediate by a radical S-adenosyl-L-methionine (SAM) enzyme. wikipedia.org

Genetic manipulation of the producing organisms can lead to the accumulation of biosynthetic intermediates. For instance, inactivating the glycosyltransferase gene in the validamycin producer resulted in the high-level production of validoxylamine A, which can be used as a scaffold to create new validamycin analogs. nih.gov

Mimicry of Enzyme Transition States by Aminocyclitol Structures

A key principle behind the inhibitory activity of many aminocyclitols is their ability to act as transition state analogs. wikipedia.orgyoutube.com Enzymes catalyze reactions by stabilizing the high-energy transition state of the substrate. wikipedia.org Molecules that mimic this transition state can bind very tightly to the enzyme's active site, often more tightly than the substrate or product, leading to potent inhibition. wikipedia.orgyoutube.com

In the case of glycosidases, the hydrolysis of a glycosidic bond proceeds through a transition state with significant oxocarbenium ion character, where the anomeric carbon has a partial positive charge and a planar geometry. acs.org

Aminocyclitols, with their protonated amino group and specific stereochemistry of hydroxyl groups, can mimic the charge and shape of this transition state. core.ac.uk The electrostatic interactions between the positively charged amino group of the inhibitor and negatively charged carboxylate residues in the enzyme's active site are crucial for tight binding. core.ac.uk

For example, the design of phosphonamidate peptide analogues as inhibitors of the enzyme thermolysin was based on mimicking the tetrahedral transition state of the peptide hydrolysis reaction. wikipedia.org Similarly, boronic acid-based inhibitors have been designed to mimic the tetrahedral intermediate in the hydrolysis of L-arginine by arginase. wikipedia.org

Design Principles for Inhibitors Targeting Specific Enzymes

The development of potent and selective enzyme inhibitors based on the aminocyclitol scaffold relies on a deep understanding of the target enzyme's structure and catalytic mechanism. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a variety of stereochemically defined aminocyclitol analogues are crucial to understand how modifications to the cyclitol ring, the number and position of amino and hydroxyl groups, and the nature of substituents affect inhibitory activity. nih.gov For instance, studies on pyrrolidine iminocyclitols revealed that hydroxyl groups at specific positions are vital for high α-glucosidase inhibitory activity. nih.gov

Targeting Resistance Enzymes: In the case of aminoglycoside antibiotics, a major clinical challenge is the emergence of resistance due to aminoglycoside modifying enzymes (AMEs). mdpi.comnih.gov These enzymes inactivate the antibiotics by acetylation, phosphorylation, or nucleotidylation. nih.govnih.gov Design strategies to overcome this resistance include:

Developing novel aminoglycosides that are poor substrates for AMEs. mdpi.com

Designing inhibitors of AMEs that can be co-administered with existing antibiotics. mdpi.comnih.gov An ideal inhibitor might mimic the charge and shape of the aminoglycoside to act as a "decoy acceptor" for the AME. mdpi.com

Creating hybrid antibiotics that combine an aminoglycoside with another antibacterial agent. mdpi.com

Computational Approaches: Molecular docking simulations and other computational methods are valuable tools for predicting the binding modes of inhibitors in the enzyme's active site and for guiding the design of new, more potent compounds. nih.govmalariaworld.org These methods can help in understanding the key interactions between the inhibitor and the enzyme's amino acid residues. malariaworld.org

Advanced Analytical Methodologies for Detection, Separation, and Quantification

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is a cornerstone for the analysis of aminocyclitols, providing powerful means for assessing purity and separating closely related isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like 6-aminocyclohexane-1,2,3,4,5-pentol (B13143475). However, the high polarity and lack of significant UV absorbance in aminocyclitols present analytical challenges. psu.edunih.gov To overcome these, specific HPLC methods have been developed for structurally similar compounds, which are applicable to the target analyte.

Reversed-phase HPLC is a commonly used method. nih.gov Since this compound is highly hydrophilic, ion-pairing agents are often added to the mobile phase to improve retention on nonpolar stationary phases like C18. nih.govoup.com An alternative approach is the use of specialized columns, such as those designed for sugar analysis, which can separate isomers like myo-inositol and D-chiro-inositol. shodex.com For the separation of enantiomers, chiral stationary phases (CSPs) are necessary. nih.gov

Detection is another critical aspect. Due to the absence of a strong UV-absorbing chromophore, direct UV detection offers low sensitivity. nih.gov Therefore, methods like post-column derivatization to introduce a fluorophore or a chromophore, or the use of universal detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are employed. Pulsed Amperometric Detection (PAD) is also highly sensitive for polyhydroxylated compounds following separation on a high pH stable column. researchgate.net The addition of borate (B1201080) to the mobile phase can also enable direct UV detection by forming complexes with vicinal diols. nih.govoup.com

Illustrative HPLC Conditions for Aminocyclitol Analysis:

| Parameter | Condition 1 (Reversed-Phase Ion-Pair) | Condition 2 (Isomer Separation) |

|---|---|---|

| Column | XBridge C18 (4.6 mm x 250 mm; 5 µm) nih.gov | SUGAR SZ5532 (for sugar analysis) shodex.com |

| Mobile Phase | Methanol-disodium tetraborate (B1243019) buffer (0.1 M; pH 9.0)-water (20:20:60) with 1 g/L sodium octanesulfonate oup.com | Water shodex.com |

| Flow Rate | 1.0 mL/min oup.com | 1.0 mL/min |

| Temperature | 40°C nih.govoup.com | 60°C |

| Detection | UV at 205 nm (with borate complexation) oup.com | Refractive Index (RI) or Pulsed Amperometric Detection (PAD) shodex.com |

Gas Chromatography (GC) is a high-resolution separation technique, but its application to polar and non-volatile compounds like this compound requires a crucial step: derivatization. nih.govthermofisher.com The multiple hydroxyl and amino functional groups make the compound highly polar and prone to thermal decomposition at temperatures required for GC analysis. researchgate.netyoutube.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. youtube.com The most common method for compounds with active hydrogens (on -OH and -NH2 groups) is silylation. thermofisher.comyoutube.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. tcichemicals.comresearchgate.net This process eliminates polar interactions and allows the compound to be vaporized and passed through the GC column. thermofisher.com

The choice of GC column is also important. Typically, non-polar or medium-polarity columns, such as those with a 5% phenyl methylpolysiloxane stationary phase, are used for the separation of these derivatized compounds. thermofisher.com

Typical GC Derivatization and Analysis Parameters:

| Step | Procedure/Parameter | Purpose |

|---|---|---|

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) thermofisher.comtcichemicals.com | Replaces active hydrogens on hydroxyl and amino groups with TMS groups to increase volatility. |

| Reaction Conditions | Heating the sample with the reagent (e.g., 75°C for 30-45 minutes) youtube.com | To ensure complete derivatization of all functional groups. |

| GC Column | 5% Phenyl Methylpolysiloxane (e.g., TRACE TR-5, SLB-5ms) thermofisher.comsigmaaldrich.com | Separation of derivatized analytes based on boiling point and polarity. |

| Injector Temperature | ~250°C | Ensures rapid vaporization of the derivatized sample. |

| Detector | Flame Ionization Detector (FID) thermofisher.com | General purpose, sensitive detector for organic compounds. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for the qualitative analysis of aminocyclitols and related compounds, such as aminoglycoside antibiotics. psu.edunih.gov It is well-suited for monitoring reaction progress, checking sample purity, and identifying compounds by comparison with standards. nih.gov

For the analysis of this compound, silica (B1680970) gel plates are typically used as the stationary phase. nih.gov Due to the compound's polarity, polar mobile phases are required for elution. Common mobile phases consist of a mixture of a polar organic solvent like methanol (B129727) or propanol (B110389) with aqueous ammonia (B1221849), which helps to reduce peak tailing of the basic amino group. nih.govrsc.org

Since this compound is colorless, a visualization step is necessary after the plate has been developed and dried. researchgate.net A widely used visualization reagent for compounds containing primary amine groups is ninhydrin (B49086). illinois.edunih.gov When sprayed onto the TLC plate and gently heated, ninhydrin reacts with the amine to produce a characteristic purple or pink spot, known as Ruhemann's purple. researchgate.netrx-sol.com

Exemplary TLC System for Aminocyclitol Analysis:

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 TLC plate rsc.org |

| Mobile Phase | Methanol : 25% Ammonia : Chloroform (3:2:1, v/v/v) nih.gov |

| Application | Spotting of the sample solution using a capillary tube. |

| Development | Ascending development in a closed chamber saturated with mobile phase vapor. nih.gov |

| Visualization | Spraying with 0.2% ninhydrin in ethanol (B145695) followed by heating at ~110-120°C for 5-10 minutes. illinois.eduresearchgate.net |

| Detection | Observation of purple/pink spots against a white background. |

Paper electrophoresis, or ionophoresis, is an analytical technique that separates charged molecules based on their differential migration in an electric field. columbia.edujuniata.edu This method is particularly useful for separating amino acids and other ionizable compounds, including isomers of this compound. nih.gov The separation is based on the charge-to-mass ratio of the molecules. oup.com

A sample mixture is applied to a sheet of filter paper saturated with a buffer of a specific pH. columbia.edu When a high voltage is applied across the paper, molecules with a net positive charge migrate towards the cathode (negative electrode), while those with a net negative charge move towards the anode (positive electrode). juniata.edulibretexts.org Neutral molecules will exhibit little to no migration.

The charge on this compound is dependent on the pH of the buffer. In acidic solutions, the amino group is protonated (-NH3+), giving the molecule a net positive charge. The various hydroxyl groups can also interact with certain buffers (e.g., borate buffers), leading to the formation of charged complexes, which can aid in the separation of stereoisomers that differ in the spatial arrangement of their hydroxyl groups. By carefully selecting the buffer pH and composition, different isomers can be induced to migrate at different rates, allowing for their differentiation. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, provide a powerful tool for the comprehensive analysis of complex mixtures, offering both separation and structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation power of GC with the sensitive and specific detection capabilities of mass spectrometry. sigmaaldrich.com This technique is highly effective for the definitive identification and quantification of this compound in various matrices. nih.gov

As with standard GC, derivatization is a mandatory prerequisite for the analysis of this compound by GC-MS. sigmaaldrich.com Silylation with reagents like MSTFA is the common approach to make the molecule volatile and thermally stable. thermofisher.comnih.gov

After separation in the GC column, the derivatized analyte enters the mass spectrometer. In the ion source, it is typically ionized by Electron Impact (EI), which causes the molecule to fragment in a reproducible and characteristic pattern. nih.gov The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular "fingerprint." By comparing this fragmentation pattern to spectral libraries or by interpreting the fragmentation, the structure of the compound can be confirmed. nih.gov The mass spectrometer can also be operated in Selected Ion Monitoring (SIM) mode, where only specific fragment ions characteristic of the target analyte are monitored, providing exceptional sensitivity and selectivity for quantification.

LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and widely adopted technique for the analysis of amino compounds, offering high sensitivity and selectivity. For a polar molecule like this compound, direct analysis can be challenging due to poor retention on traditional reversed-phase (RP) columns. Therefore, specialized chromatographic approaches or derivatization are typically employed.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a robust chromatographic mode well-suited for the retention and separation of highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. This allows for the retention of polar analytes that would otherwise elute in the void volume of a reversed-phase column. For aminocyclitols, zwitterionic stationary phases have demonstrated effective separation. waters.com

Reversed-Phase LC with Derivatization

To enhance retention on ubiquitous C18 columns and improve ionization efficiency for mass spectrometry, chemical derivatization of the primary amine group is a common strategy. nih.govresearchgate.net Derivatizing agents react with the amine to introduce a more hydrophobic and readily ionizable moiety. Reagents such as 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) and diethyl ethoxymethylenemalonate (DEEMM) are utilized for this purpose. ut.eescispace.com The AQC derivatization, for instance, is a rapid and reproducible method for obtaining stable adducts amenable to UPLC-ESI-MS/MS analysis. scispace.com

Mass Spectrometry Detection

Coupling these LC methods with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantification. Electrospray ionization (ESI) in positive ion mode is typically effective for protonating the amine group of this compound or its derivatives. The analysis is often performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, where the precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process significantly reduces chemical noise and enhances the accuracy of quantification. nih.gov

Table 1: Representative LC-MS Method Parameters for Aminocyclitol Analysis

| Parameter | HILIC-MS/MS (Underivatized) | Reversed-Phase LC-MS/MS (Derivatized) |

|---|---|---|

| LC Column | Zwitterionic HILIC (e.g., Atlantis Premier BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm) waters.com | C18 (e.g., Hypersil GOLD C18, 2.1 x 100 mm, 1.9 µm) lcms.cz |

| Mobile Phase A | 20 mM Ammonium Formate in Water (pH 3.0) waters.com | 0.1% Formic Acid in Water lcms.cz |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid waters.com | Acetonitrile or Methanol with 0.1% Formic Acid lcms.cz |

| Gradient | High organic to increasing aqueous | Low organic to increasing organic |

| Flow Rate | 0.2 - 0.5 mL/min | 0.3 - 0.6 mL/min nih.gov |

| Derivatizing Agent | Not Applicable | e.g., 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (AQC) scispace.com |

| MS Ionization | ESI Positive | ESI Positive |

| MS Mode | MRM/SRM | MRM/SRM |

| Precursor Ion | [M+H]⁺ | [M+H+Derivatization_Tag]⁺ |

| Product Ion(s) | Specific fragments from collision-induced dissociation | Specific fragments, often related to the derivatization tag |

Chiral Separation Methodologies

The presence of multiple stereocenters in this compound means it can exist as various stereoisomers. Since the biological activity of chiral compounds is often enantiomer-specific, methods for their separation are crucial. americanpharmaceuticalreview.com High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant technique for this purpose. researchgate.net

The selection of the appropriate CSP is the most critical factor for achieving successful enantiomeric separation. yakhak.org For amino-containing compounds like this compound, several types of CSPs have proven effective.

Polysaccharide-Based CSPs

CSPs derived from polysaccharides, particularly cellulose (B213188) and amylose (B160209) derivatives coated or immobilized on a silica support, are among the most versatile and widely used for a broad range of chiral compounds, including amines and amino alcohols. researchgate.netyakhak.org Columns such as Chiralcel® and Chiralpak® series employ selectors like cellulose or amylose phenylcarbamate derivatives. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. The choice of mobile phase, typically a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), is critical for modulating retention and enantioselectivity. yakhak.org

Macrocyclic Antibiotic-Based CSPs

Macrocyclic antibiotics, such as teicoplanin and vancomycin, have been successfully employed as chiral selectors for the enantioseparation of amino acids and related compounds. nih.gov These CSPs offer complex chiral environments with multiple interaction sites (amide linkages, aromatic rings, hydroxyl groups), enabling effective discrimination between enantiomers.

Crown Ether-Based CSPs

Chiral crown ethers are particularly effective for the separation of chiral primary amines. nih.gov The separation mechanism relies on the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral cavity of the crown ether.

Table 2: Chiral HPLC Separation Methodologies for Aminocyclitols and Related Amines

| Parameter | Polysaccharide-Based CSPs | Macrocyclic Antibiotic-Based CSPs | Crown Ether-Based CSPs |

|---|---|---|---|

| Chiral Selector | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) | Teicoplanin, Vancomycin nih.gov | Chiral Crown Ether (e.g., (18-Crown-6)-tetracarboxylic acid) nih.gov |

| Example Column(s) | Chiralpak® IA/IB/IC, Chiralcel® OD/OJ researchgate.netyakhak.org | Chirobiotic™ T, V | Crownpak® CR(+) / CR(-) |